2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by a pyrano[4,3-b]pyridine core, which is a fused bicyclic system containing both pyridine and pyran rings. The presence of chloro and cyano substituents further enhances its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with malononitrile and 2-chloropyridine in the presence of a base can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The chloro and cyano groups can participate in various binding interactions, while the pyrano[4,3-b]pyridine core can engage in π-π stacking and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- 4-(3-Chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- 2-Chloro-4-(3-chlorophenyl)-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Uniqueness
2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to the specific arrangement of its substituents and the presence of both chloro and cyano groups
Properties
CAS No. |
1779124-75-2 |
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Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
2-chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10Cl2N2O/c16-10-3-1-2-9(6-10)14-11(7-18)15(17)19-13-4-5-20-8-12(13)14/h1-3,6H,4-5,8H2 |
InChI Key |
JPIQYUDIPBSUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(C(=C2C3=CC(=CC=C3)Cl)C#N)Cl |
Origin of Product |
United States |
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